Zivulgarin
Description
Zivulgarin (4″-β-D-glucopyranosyl swertisin) is a flavonoid carbon glycoside first isolated from the seeds of Zizyphus spinosus Hu (Suan Zao Ren), a plant used in traditional Chinese medicine for treating insomnia and neurasthenia . Structurally, it consists of swertisin (a flavone) linked to a glucose moiety at the 4″ position, forming a C-glycosidic bond . The compound was characterized via acid hydrolysis, spectroscopic analysis (NMR, MS), and derivative preparation, confirming its molecular formula as C₂₈H₃₂O₁₅ and a melting point of 275–277°C . This compound is also reported in Ziziphus mauritiana (ber), indicating its broader botanical distribution .
Properties
CAS No. |
108657-24-5 |
|---|---|
Molecular Formula |
C28H32O15 |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1 |
InChI Key |
LTSHFAAMUZRJGB-OOAZWYKYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Other CAS No. |
108657-24-5 |
Synonyms |
zivulgarin |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with Key Flavonoids
Key Observations :
- This compound and spinosin share the same molecular formula but differ in glycosylation sites (4″ vs. 6-C), impacting solubility and receptor binding .
- Swertisin serves as the aglycone for this compound, highlighting the role of glycosylation in modifying bioavailability and activity .
- Ferulic acid conjugates (e.g., 6’-ferulylspinosin) demonstrate how esterification enhances pharmacological properties compared to parent compounds .
Functional Analogues: Triterpenoid Saponins
Table 2: Comparison with Triterpenoid Saponins from Z. spinosus
Key Observations :
- Unlike this compound, jujubosides are triterpenoid saponins with distinct mechanisms (e.g., modulating neurotransmitter levels) .
- Betulinic acid, a lupane-type triterpene, shares anti-inflammatory properties with this compound but targets different pathways (e.g., NF-κB inhibition) .
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